molecular formula C19H17N5O2S B11254105 3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide

Cat. No.: B11254105
M. Wt: 379.4 g/mol
InChI Key: KNHMVNAWRIJCCR-UHFFFAOYSA-N
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Description

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of Benzimidazole Derivative: The synthesis begins with the preparation of the benzimidazole derivative by reacting o-phenylenediamine with carbon disulfide in the presence of a base.

    Oxadiazole Ring Formation: The benzimidazole derivative is then reacted with hydrazine hydrate and an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling with Phenylpropanamide: The final step involves coupling the oxadiazole intermediate with N-phenylpropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce different reduced forms of the compound.

Scientific Research Applications

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: It is being investigated for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death.

    Pathways Involved: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death. It may also interfere with microbial cell wall synthesis, inhibiting the growth of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    3-[(1H-Benzimidazol-2-ylsulfanyl)(aryl)methyl]-4-hydroxycoumarin: This compound has a similar benzimidazole moiety but features a coumarin ring instead of an oxadiazole ring.

    4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound contains a benzimidazole moiety and a benzaldehyde group, differing from the oxadiazole and phenylpropanamide groups in the target compound.

Uniqueness

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide is unique due to its combination of a benzimidazole moiety, an oxadiazole ring, and a phenylpropanamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

InChI

InChI=1S/C19H17N5O2S/c25-17(20-13-6-2-1-3-7-13)10-11-18-23-16(24-26-18)12-27-19-21-14-8-4-5-9-15(14)22-19/h1-9H,10-12H2,(H,20,25)(H,21,22)

InChI Key

KNHMVNAWRIJCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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